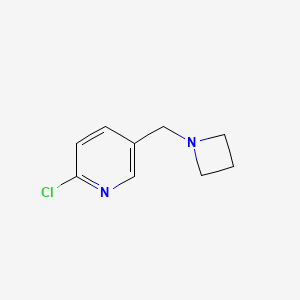
5-(1-Azetidinylmethyl)-2-chloro-pyridine
Overview
Description
“5-(1-Azetidinylmethyl)-2-chloro-pyridine” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure for “this compound” is not available in the sources I found .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as molecular weight, density, melting point, boiling point, and solubility. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the sources I found .
Scientific Research Applications
Antidepressant and Nootropic Agents
Research on derivatives of 5-(1-Azetidinylmethyl)-2-chloro-pyridine, specifically focusing on Schiff’s bases and 2-azetidinones, has revealed potential applications as antidepressant and nootropic agents. Compounds synthesized through novel methods involving cyclocondensation exhibited significant antidepressant activity in dose-dependent manners, suggesting the 2-azetidinone skeleton's potential as a central nervous system (CNS) active agent. These findings open avenues for exploring these derivatives for more potent and safe CNS active agents for therapeutic use (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antifungal Activity
Another study synthesized new pyridine derivatives, including those related to this compound, demonstrating potent antifungal activities. These compounds were evaluated against various fungal strains, and specific derivatives showed higher efficacy than standard drugs like Fluconazole and Gieseofulvin, indicating their potential as antifungal agents (Rajput, Sharma, & Yashovardhan, 2011).
Antimicrobial Evaluation
Further research into quinoline-oxadiazole–based azetidinone derivatives related to this compound has shown antimicrobial efficacy against various bacterial and fungal strains. This study underscores the potential of these derivatives in developing new antimicrobial agents, providing a basis for future exploration in combating resistant microbial strains (Dodiya, Shihory, & Desai, 2012).
Anti-Tubercular Agents
A novel series of 3-Chloro-1-phenyl-4-(pyridine-4yl-)azetidin-2-one derivatives have been synthesized and evaluated for their in vitro anti-tubercular activity. The presence of electron-withdrawing and donating substituents significantly enhanced the activity, suggesting the importance of these derivatives as privileged scaffolds in anti-tubercular agents. This research presents a promising approach to developing new treatments for tuberculosis (Pramod, Kumar, Lekha, & Mayuri, 2021).
PET Tracers for Nicotinic Acetylcholine Receptors
Derivatives of this compound have been explored as PET tracers for studying nicotinic acetylcholine receptors (nAChR), indicating their potential in neuroimaging. These studies provide insights into the development of diagnostic tools for various neurological conditions, highlighting the versatile applications of these compounds in medical research (Ding et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(azetidin-1-ylmethyl)-2-chloropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-9-3-2-8(6-11-9)7-12-4-1-5-12/h2-3,6H,1,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQRQJMMHPRGPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

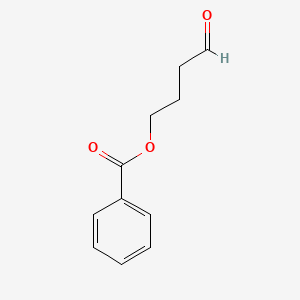
![6-Chloro-N,N'-(cyclopropyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B3117963.png)
![N-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B3117967.png)
![2-[(Methylamino)methyl]benzene-1,4-diol](/img/structure/B3117973.png)
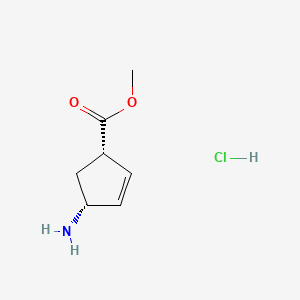
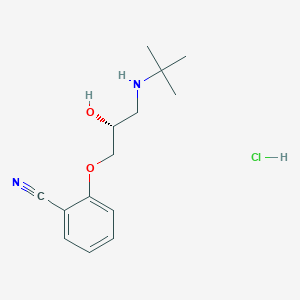
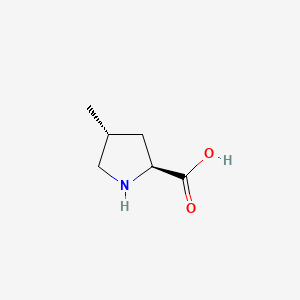
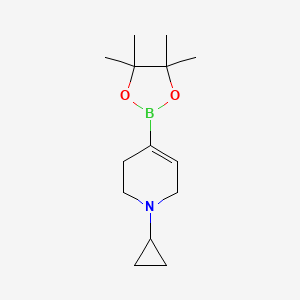


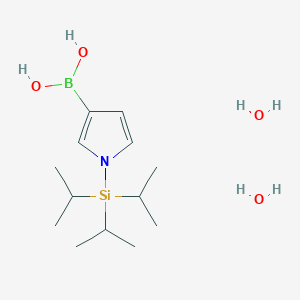


![[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B3118043.png)